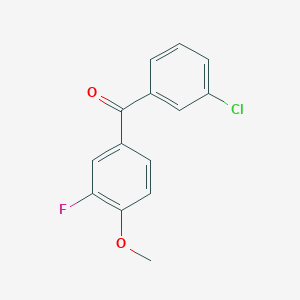

3-Chloro-3'-fluoro-4'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOOUTNTLVAOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373943 | |

| Record name | 3-Chloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-00-3 | |

| Record name | (3-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Halogenation Chemistry

The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors. This involves intricate halogenation chemistry to introduce the desired chloro and fluoro substituents onto the aromatic rings.

A crucial component in the synthesis is the preparation of 3-chloro-4-fluorobenzoyl chloride. This is typically achieved through a two-step process starting from a more readily available fluorinated precursor.

The synthesis of 3-chloro-4-fluorobenzoyl chloride can be effectively carried out by the direct chlorination of 4-fluorobenzoyl chloride. This reaction is an electrophilic aromatic substitution where a chlorine atom is introduced onto the benzene (B151609) ring. The fluorine atom at position 4 directs the incoming chlorine atom primarily to the adjacent position 3.

One patented method involves charging a flask with 4-fluorobenzoyl chloride and a catalytic amount of ferric chloride (FeCl₃). The mixture is heated, and chlorine gas is bubbled through the reaction mass. The reaction progress is monitored, and upon completion, the crude product is purified by vacuum distillation to separate the desired 3-chloro-4-fluorobenzoyl chloride from any unreacted starting material and byproducts. A yield of 83.4% has been reported for this process.

| Reactant | Catalyst | Temperature | Reaction Time | Product | Yield |

| 4-Fluorobenzoyl Chloride | FeCl₃ | 80°C | 16 hours | 3-Chloro-4-fluorobenzoyl Chloride | 83.4% |

This table presents data from a patented synthesis of 3-Chloro-4-fluorobenzoyl chloride.

An alternative pathway to 3-chloro-4-fluorobenzoyl chloride starts from 3-chloro-4-fluorobenzoic acid, which is then reacted with a chlorinating agent like thionyl chloride or phosphorus pentachloride. cenmed.com

Research has also explored the use of free-radical initiators for the synthesis of halogenated benzoyl chlorides. A patented two-step process for preparing 3-chloro-4-fluorobenzoyl chloride begins with 4-fluorobenzaldehyde (B137897). organic-chemistry.orglibretexts.org

In the first step, 4-fluorobenzaldehyde is reacted with a chlorinating agent in the presence of a free-radical initiator to produce 4-fluorobenzoyl chloride. organic-chemistry.orglibretexts.org The reaction can be carried out with or without a solvent at temperatures ranging from -20 to 200°C. organic-chemistry.orglibretexts.org Suitable free-radical initiators include peroxides, azo compounds, or UV light. beilstein-journals.org

The resulting 4-fluorobenzoyl chloride is then further reacted with a chlorinating agent, this time in the presence of a chlorination catalyst, to yield 3-chloro-4-fluorobenzoyl chloride. organic-chemistry.orglibretexts.org This second step also operates within a broad temperature range of -20 to 200°C. organic-chemistry.orglibretexts.org This method provides a high-yield route to the desired precursor.

| Starting Material | Step 1 Reagents | Step 2 Reagents | Product |

| 4-Fluorobenzaldehyde | Chlorinating agent, Free-radical initiator | Chlorinating agent, Chlorination catalyst | 3-Chloro-4-fluorobenzoyl Chloride |

This table outlines a two-step radical-initiated synthesis of 3-Chloro-4-fluorobenzoyl chloride.

The second key precursor for the synthesis of 3-Chloro-3'-fluoro-4'-methoxybenzophenone is a methoxy-substituted aryl component that will react with the benzoyl chloride. To achieve the desired substitution pattern in the final product, 2-fluoroanisole (B128887) (1-fluoro-2-methoxybenzene) is a suitable starting material.

The synthesis of substituted anisoles can be approached through various methods. For instance, 2-fluoro-4-methoxyaniline (B1334285) has been synthesized from 2-fluoro-4-iodoaniline (B146158) through a multi-step process involving protection of the aniline, Ullman methoxylation, and subsequent deprotection. While this provides a route to a similarly substituted aniline, a more direct precursor for the Friedel-Crafts reaction would be preferable.

A plausible route to a suitable precursor involves the direct use of 2-fluoroanisole. The methoxy (B1213986) group is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-fluoroanisole, the para position relative to the methoxy group is the most likely site for acylation due to steric hindrance at the ortho positions.

Synthesis of Methoxy-substituted Aryl Components

Friedel-Crafts Acylation Approaches for Substituted Benzophenones

The final step in the synthesis of this compound is a Friedel-Crafts acylation. This classic organic reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). khanacademy.orgmdpi.comyoutube.com

In this specific synthesis, 3-chloro-4-fluorobenzoyl chloride is reacted with 2-fluoroanisole. The Lewis acid catalyst activates the acyl chloride, making it a potent electrophile. The electron-rich 2-fluoroanisole then attacks the electrophilic carbon of the acyl chloride, leading to the formation of the benzophenone (B1666685) product. The reaction is typically carried out in an inert solvent, and the product is isolated after an aqueous workup to remove the catalyst.

A similar synthesis of 2-fluoro-4'-methoxybenzophenone (B1304970) has been described, where 2-fluorobenzoyl chloride is reacted with anisole. This analogous reaction provides a strong indication of the feasibility of the synthesis of this compound using the corresponding precursors.

| Acyl Chloride | Arene | Catalyst | Product |

| 2-Fluorobenzoyl Chloride | Anisole | Lewis Acid | 2-Fluoro-4'-methoxybenzophenone |

| 3-Chloro-4-fluorobenzoyl Chloride | 2-Fluoroanisole | Lewis Acid | This compound (proposed) |

This table illustrates the proposed Friedel-Crafts acylation for the synthesis of the target compound, with a known analogous reaction for comparison.

Optimisation of Reaction Conditions for Halogenated and Methoxy-Substituted Benzophenones

The efficiency and selectivity of Friedel-Crafts acylation are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, reaction time, and the molar ratio of reactants and catalysts.

For the synthesis of halogenated and methoxy-substituted benzophenones, controlling the temperature is crucial. The reaction is often exothermic, and insufficient cooling can lead to side reactions and reduced yields. youtube.com Conversely, excessively low temperatures may slow the reaction rate to an impractical level. The optimal temperature is typically determined empirically for each specific set of substrates.

The molar ratio of the reactants and the Lewis acid catalyst also plays a significant role. An excess of the aromatic substrate is sometimes used to drive the reaction to completion, although this can complicate purification. The amount of catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃), must be carefully controlled. While a catalytic amount is sufficient in principle, in practice, more than a stoichiometric amount is often required because the Lewis acid complexes with the carbonyl group of the product ketone, rendering it inactive. youtube.com

Table 1: General Optimisation Parameters in Friedel-Crafts Acylation

| Parameter | Typical Range | Rationale |

| Temperature | 0 °C to 60 °C | Balances reaction rate against by-product formation. libretexts.org |

| Reaction Time | 30 min to 24 h | Monitored by techniques like TLC to ensure completion. scielo.broregonstate.edu |

| Reactant Mole Ratio | 1:1 to 1:2 (Acyl Halide:Arene) | Excess arene can improve yield but complicates purification. chemijournal.com |

| Catalyst Mole Ratio | 1.1 to 2.5 equivalents | Overcomes product complexation and drives the reaction. tamu.edu |

Exploration of Catalyst Systems and Solvent Effects in Acylation

The choice of catalyst and solvent is pivotal in Friedel-Crafts acylation. While aluminum chloride (AlCl₃) is the traditional and most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also employed. researchgate.netresearchgate.net The reactivity of the catalyst must be matched to the reactivity of the aromatic substrate. For highly activated rings like anisoles, milder catalysts can be used to prevent side reactions. In recent years, solid acid catalysts and ionic liquids have been explored as more environmentally friendly and reusable alternatives. chemijournal.combeilstein-journals.org

The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (B109758) (CH₂Cl₂) and carbon disulfide (CS₂) are common choices. Solvents can significantly influence the reaction rate and selectivity. For instance, the use of tunable aryl alkyl ionic liquids (TAAILs) has been shown to be an effective medium for iron(III) chloride-catalyzed acylations, offering a robust system that tolerates various substrates. beilstein-journals.org

Table 2: Catalyst and Solvent Systems in Friedel-Crafts Acylation

| Catalyst System | Common Solvents | Advantages | Disadvantages |

| AlCl₃ | Dichloromethane, Carbon Disulfide | High reactivity, low cost. libretexts.org | Moisture sensitive, corrosive, generates hazardous waste. tamu.edu |

| FeCl₃ | Dichloromethane, Ionic Liquids | Milder than AlCl₃, less hazardous. beilstein-journals.org | Lower reactivity for deactivated arenes. |

| Solid Acid Catalysts | Solvent-free or high-boiling solvents | Reusable, environmentally friendly. chemijournal.com | May require higher temperatures. |

| Ionic Liquids | Used as both solvent and catalyst medium | High thermal stability, tunable properties. beilstein-journals.org | Higher cost, potential viscosity issues. |

Analysis of By-product Formation in Friedel-Crafts Acylations

In the Friedel-Crafts acylation of substituted aromatic compounds, the formation of isomeric by-products is a primary concern. The methoxy group in 2-fluoroanisole is a strong ortho-, para-directing group. Therefore, acylation with 3-chlorobenzoyl chloride can potentially yield different regioisomers. The fluorine atom, being an ortho-, para-director as well but deactivating, also influences the position of substitution. The major product is typically the one where the acyl group is introduced at the position most activated by the methoxy group and least sterically hindered.

Unlike Friedel-Crafts alkylation, polyacylation is generally not an issue because the introduction of the electron-withdrawing acyl group deactivates the aromatic ring towards further electrophilic substitution. libretexts.orgopenstax.org However, other side reactions can occur, such as the cleavage of the methoxy group under harsh conditions (high temperatures and strong Lewis acids), leading to the formation of phenolic by-products. Careful control of reaction conditions is essential to minimize the formation of these and other impurities.

Nucleophilic Aromatic Substitution Routes

An alternative approach to constructing the this compound scaffold is through Nucleophilic Aromatic Substitution (SNAr). This methodology is particularly useful for synthesizing highly fluorinated benzophenones. nih.govnih.gov

Strategies for Incorporating Halogen and Methoxy Groups via SNAr

The SNAr strategy typically involves a highly activated aromatic ring, often with multiple fluorine atoms, which can be sequentially displaced by various nucleophiles. acs.org For instance, a polyfluorinated benzophenone could be synthesized first. Then, selective substitution reactions with methoxide (B1231860) ions and other nucleophiles can be performed. The fluorine atoms at the 4 and 4' positions are generally the most reactive towards nucleophilic attack. nih.gov This allows for the regioselective introduction of substituents like the methoxy group. While less direct for the target molecule, this iterative approach provides a high degree of control and is valuable for building libraries of related compounds. researchgate.net

Sequential Functionalization and Ortho-Directed Metallation Approaches

More advanced synthetic strategies can combine different reaction types for greater efficiency and control. Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring, such as an amide or methoxy group, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then react with an electrophile.

For a molecule like this compound, one could envision a strategy where one of the aromatic rings is constructed using DoM to introduce a substituent at a specific position. For example, starting with a protected aniline, DoM could be used to introduce a functional group that is later converted into the chloro-substituted benzoyl moiety. This approach offers excellent regiocontrol, which is often a challenge in classical electrophilic aromatic substitution reactions. wikipedia.org

Green Chemistry Considerations in Benzophenone Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. The principles of green chemistry are increasingly being applied to the synthesis of benzophenones. wjpmr.com

Traditional Friedel-Crafts acylation reactions are often criticized for their use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant amounts of hazardous waste during aqueous workup. tamu.edu Green chemistry seeks to address these issues through several avenues:

Alternative Catalysts: The use of reusable solid acid catalysts, such as zeolites or supported heteropolyacids, can replace traditional Lewis acids. These catalysts are easily separated from the reaction mixture and can be recycled, minimizing waste. chemijournal.com

Greener Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more benign alternatives, including ionic liquids or even solvent-free conditions, reduces the environmental impact. beilstein-journals.org

Alternative Energy Sources: Microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption. One green method for benzophenone synthesis involves the oxidation of diphenylmethane (B89790) with hydrogen peroxide under microwave irradiation. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Photoreduction of benzophenone using solar energy and greener solvents like ethanol (B145695) is an example of a reaction that aligns with these principles. researchgate.net

By embracing these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable and economically viable.

Advanced Synthetic Techniques for Diaryl Ketones

The development of novel catalytic systems and synthetic strategies has provided powerful tools for the construction of complex diaryl ketones from simple and readily available starting materials.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A significant advancement in this area is the synthesis of diaryl ketones from aldehydes and aryl halides via a C–H bond activation strategy. acs.orgelsevierpure.com This method provides a direct route to unsymmetrical ketones, which are often challenging to prepare using traditional methods like Friedel-Crafts acylation.

In this transformation, a palladium catalyst, in conjunction with a specific ligand such as picolinamide, facilitates the coupling of an aldehyde with an aryl halide. acs.orgelsevierpure.com The reaction proceeds in good to excellent yields and demonstrates a broad substrate scope, tolerating various functional groups. acs.orgresearchgate.net This methodology has been successfully applied to the synthesis of both diaryl and heteroaryl ketones, even on a gram scale. elsevierpure.com

The table below summarizes representative yields from a palladium-catalyzed synthesis of diaryl ketones. acs.org

| Aldehyde | Aryl Halide | Yield (%) |

|---|---|---|

| Benzaldehyde | 4-Bromoanisole | 85 |

| 4-Methoxybenzaldehyde | 1-Bromonaphthalene | 92 |

| 4-Chlorobenzaldehyde | 4-Bromoacetophenone | 78 |

| Thiophene-2-carbaldehyde | 4-Bromobenzonitrile | 88 |

Modular synthesis provides a powerful and flexible strategy for the construction of complex molecules, including highly functionalized benzophenones. mdpi.comnih.gov This approach involves the sequential and independent installation of different molecular fragments or building blocks, allowing for the rapid generation of a diverse library of compounds from common intermediates. rsc.org

For the synthesis of complex polyphenolic structures containing benzophenone moieties, a modular approach might begin with the assembly of a core structure, followed by the stepwise introduction of various substituted phenyl rings. mdpi.com This strategy is particularly advantageous for structure-activity relationship (SAR) studies, where systematic modification of different parts of the molecule is required. nih.gov By employing a modular design, chemists can efficiently explore the chemical space around a target scaffold and optimize its properties for a specific application. nih.gov This approach has been instrumental in the synthesis of natural products and other biologically active molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Chloro-3'-fluoro-4'-methoxybenzophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Substituted Benzophenones

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the chloro, fluoro, and methoxy substituents, as well as the carbonyl group.

The protons on the 3-chlorophenyl ring are anticipated to show a characteristic splitting pattern. The proton at position 2 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 4, situated between two chlorine atoms, would likely be a triplet. The proton at position 6 would be a doublet of doublets, coupled to the protons at positions 2 and 4.

On the 3'-fluoro-4'-methoxyphenyl ring, the methoxy group will present as a sharp singlet, typically in the upfield region of the aromatic spectrum. The aromatic protons on this ring will also exhibit predictable splitting. The proton at position 2' would likely be a doublet, coupled to the proton at position 6'. The proton at position 5', influenced by both the fluorine and methoxy groups, would likely appear as a doublet of doublets. The proton at position 6' would also be a doublet of doublets, coupled to the protons at 2' and 5'.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-2 | 7.8 - 7.9 | d | J = 8.0 |

| H-4 | 7.5 - 7.6 | t | J = 8.0 |

| H-5 | 7.4 - 7.5 | t | J = 8.0 |

| H-6 | 7.7 - 7.8 | d | J = 8.0 |

| H-2' | 7.6 - 7.7 | d | J = 2.0 |

| H-5' | 7.1 - 7.2 | dd | J = 8.5, 2.0 |

| H-6' | 7.5 - 7.6 | dd | J = 8.5, 2.0 |

| -OCH₃ | 3.9 - 4.0 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments, including Carbonyl Resonance

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 14 distinct signals are expected, corresponding to the 13 carbons of the benzophenone (B1666685) core and the one carbon of the methoxy group.

The carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The chemical shifts of these carbons are influenced by the substituents on the rings. The carbon attached to the chlorine atom (C-3) and the carbon attached to the fluorine atom (C-3') will show characteristic shifts due to the electronegativity and electronic effects of these halogens. Similarly, the carbon attached to the methoxy group (C-4') will be significantly shielded. The methoxy carbon itself will appear as a sharp signal in the upfield region, typically around 55-60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 194 - 196 |

| C-1 | 137 - 139 |

| C-2 | 130 - 132 |

| C-3 | 133 - 135 |

| C-4 | 127 - 129 |

| C-5 | 130 - 132 |

| C-6 | 128 - 130 |

| C-1' | 130 - 132 |

| C-2' | 115 - 117 |

| C-3' | 158 - 160 (d, ¹JCF ≈ 250 Hz) |

| C-4' | 150 - 152 |

| C-5' | 118 - 120 |

| C-6' | 125 - 127 |

| -OCH₃ | 55 - 57 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Structural Confirmation and Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between H-2 and H-6 on the 3-chlorophenyl ring, and between H-2', H-5', and H-6' on the 3'-fluoro-4'-methoxyphenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the direct assignment of the protonated aromatic carbons based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and for connecting the different fragments of the molecule. For example, correlations would be expected from the protons on both aromatic rings to the carbonyl carbon, confirming the benzophenone skeleton. Correlations from the methoxy protons to C-4' would confirm the position of the methoxy group.

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Band Assignments for Carbonyl and Aromatic Linkages in Halogenated Methoxybenzophenones

The IR spectrum of this compound is expected to show several key absorption bands. The most prominent will be the strong absorption due to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1670 cm⁻¹ for conjugated ketones. The aromatic C-C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

Identification of Halogen and Methoxy Group Characteristic Frequencies

The presence of the halogen and methoxy groups will also give rise to characteristic absorption bands. The C-Cl stretching vibration is typically found in the 700-800 cm⁻¹ region. The C-F stretching vibration gives a strong absorption in the 1000-1300 cm⁻¹ range. The C-O stretching of the methoxy group will also appear in this region, often as a strong, distinct band.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch (Methoxy) | 1020 - 1250 | Strong |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry and fragmentation analysis are essential for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass is calculated from the sum of the masses of the most abundant isotopes of the constituent elements. For this compound, with the chemical formula C₁₄H₁₀ClFO₂, the theoretical exact mass can be precisely calculated. This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The calculated monoisotopic mass for this compound is 264.0353354 Da. nih.govguidechem.com This value serves as a key identifier in its analysis, confirming its elemental composition against experimental HRMS data.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀ClFO₂ |

| Theoretical Monoisotopic Mass | 264.0353354 Da |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is unique to the molecule's structure and serves as a molecular fingerprint. While a specific experimental spectrum for this compound is not detailed in the available literature, a predicted fragmentation pattern can be deduced based on the known behavior of benzophenones, aromatic ketones, and halogenated compounds. miamioh.edulibretexts.org

The primary fragmentation pathway for benzophenones involves alpha-cleavage on either side of the carbonyl group. This results in the formation of stable acylium ions (benzoyl cations). For this compound, two primary acylium ions would be expected:

Cleavage of the bond between the carbonyl carbon and the 3-chloro-phenyl ring, yielding a [M-C₇H₄Cl]⁺ fragment corresponding to the 3-fluoro-4-methoxybenzoyl cation.

Cleavage of the bond between the carbonyl carbon and the 3-fluoro-4-methoxyphenyl ring, yielding a [M-C₈H₆FO]⁺ fragment corresponding to the 3-chlorobenzoyl cation.

Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ions. Other potential fragmentations include the loss of the chlorine atom (Cl•) or a methyl radical (•CH₃) from the methoxy group. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Possible Fragment Ion | Description |

|---|---|---|

| 264/266 | [C₁₄H₁₀ClFO₂]⁺ | Molecular ion (M⁺), showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) |

| 249/251 | [C₁₃H₇ClFO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 229 | [C₁₄H₁₀FO₂]⁺ | Loss of a chlorine radical (Cl•) |

| 155 | [C₈H₆FO₂]⁺ | 3-fluoro-4-methoxybenzoyl cation |

| 139/141 | [C₇H₄ClO]⁺ | 3-chlorobenzoyl cation |

| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from 3-chlorobenzoyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum is influenced by the molecular structure, particularly the presence of chromophores and auxochromes, as well as the solvent used for analysis.

Absorption Characteristics of Substituted Benzophenones in Various Solvents

The UV spectrum of benzophenone and its derivatives typically displays two main absorption bands. scialert.netmdpi.com

π → π* transition: A strong absorption band, usually found at shorter wavelengths (around 250 nm), arising from the excitation of electrons from a π bonding orbital to a π* antibonding orbital within the aromatic rings. mdpi.com

n → π* transition: A weaker, broader absorption band at longer wavelengths (around 330-350 nm), resulting from the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. mdpi.com

The polarity of the solvent significantly affects the position of these absorption bands. In moving from a non-polar solvent (like n-heptane or cyclohexane) to a polar solvent (like ethanol), the n → π* transition typically undergoes a hypsochromic (blue) shift to a shorter wavelength. scialert.netmdpi.com This is because the polar solvent molecules stabilize the non-bonding electrons on the carbonyl oxygen, increasing the energy required for the transition. Conversely, the π → π* transition often experiences a slight bathochromic (red) shift to a longer wavelength in polar solvents. mdpi.com

Table 3: Typical Solvent Effects on Benzophenone Absorption Bands

| Transition Type | Wavelength Range | Shift in Polar Solvents | Rationale |

|---|---|---|---|

| π → π* | ~250 nm | Bathochromic (Red) Shift | Stabilization of the more polar π* excited state |

Influence of Halogen and Methoxy Substituents on Electronic Transitions

The substituents on the aromatic rings of the benzophenone core act as auxochromes, modifying the absorption characteristics of the parent molecule. The chloro, fluoro, and methoxy groups in this compound each influence the electronic transitions.

Methoxy Group (-OCH₃): As a strong electron-donating group (auxochrome), the methoxy group increases electron density in the aromatic ring through the mesomeric effect. This generally leads to a bathochromic (red) shift of the π → π* absorption band to a longer wavelength and an increase in its intensity. nih.gov

In this compound, the combined electronic effects of these substituents would be expected to shift the primary π → π* absorption band to a longer wavelength compared to unsubstituted benzophenone. The electron-donating methoxy group likely has the most significant influence, causing a noticeable red shift.

X-ray Crystallography

However, a comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature reveals that, to date, a crystal structure for this compound has not been publicly reported. Therefore, no experimental data on its specific solid-state structure is currently available.

Absence of Crystallographic Data for this compound in Public Databases

Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no single-crystal X-ray diffraction studies for the specific chemical compound this compound have been publicly reported. Consequently, detailed information regarding its solid-state molecular architecture, intermolecular interactions, and crystal packing is not available.

Scientific research into the precise three-dimensional arrangement of atoms and molecules within a crystal, known as single crystal X-ray diffraction, is a fundamental prerequisite for understanding a compound's structural and chemical properties. This experimental data provides the basis for analyzing intermolecular forces, such as hydrogen bonds and van der Waals interactions, which govern how molecules arrange themselves in a crystalline solid.

While studies on other substituted benzophenone derivatives exist, offering general insights into the structural chemistry of this class of compounds, the strict focus of this inquiry on this compound cannot be fulfilled without specific experimental data. The arrangement of substituents on the benzophenone core is a critical determinant of its crystal packing and interaction motifs. Therefore, extrapolating data from related but distinct molecules would not meet the required standard of scientific accuracy for the specified compound.

Further research, involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis, would be necessary to elucidate the detailed structural information requested. Without such studies, the advanced spectroscopic characterization and structural elucidation for this particular compound remain undetermined.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. nih.gov Methodologies such as B3LYP combined with basis sets like 6-311++G(d,p) are frequently employed to accurately compute the molecular and electronic properties of benzophenone (B1666685) derivatives. chemrxiv.org

Geometry Optimization and Electronic Structure Calculations

The foundational step in the computational analysis of a molecule is geometry optimization, which seeks the lowest energy arrangement of its atoms. For benzophenone and its derivatives, the ground-state geometry is characteristically non-planar. The two phenyl rings are twisted out of the plane of the central carbonyl group to minimize steric repulsion, while still allowing for some degree of π-conjugation. scialert.net

In 3-Chloro-3'-fluoro-4'-methoxybenzophenone, the optimization process would determine the precise bond lengths, bond angles, and dihedral (twist) angles of the most stable conformer. The presence of substituents—chloro, fluoro, and methoxy (B1213986) groups—influences these parameters through both electronic and steric effects. The chloro and fluoro groups are electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. libretexts.org These electronic influences can alter the charge distribution and bond characteristics throughout the molecule. Computational studies on similar substituted nitrobenzenes have shown that DFT methods can accurately predict these geometric parameters. prensipjournals.com

Table 1: Representative Calculated Structural Parameters for Substituted Benzophenones Note: This table is illustrative, based on typical values for related benzophenone structures as specific experimental or calculated data for this compound is not available in the cited literature.

| Parameter | Typical Value Range | Influencing Factors |

| C=O Bond Length | 1.23 - 1.25 Å | Substituent electronic effects |

| C-C (carbonyl-phenyl) | 1.48 - 1.50 Å | Ring twist and conjugation |

| C-Cl Bond Length | 1.73 - 1.75 Å | Aromatic C-Cl standard |

| C-F Bond Length | 1.34 - 1.36 Å | Aromatic C-F standard |

| C-O (methoxy) | 1.36 - 1.38 Å | Aromatic C-O standard |

| Phenyl Ring Twist Angle 1 | 20° - 45° | Steric and electronic effects |

| Phenyl Ring Twist Angle 2 | 25° - 55° | Steric and electronic effects |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. scialert.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and easier electronic excitation. longdom.org

For benzophenone derivatives, the HOMO is typically distributed over the phenyl rings, particularly those with electron-donating substituents, while the LUMO is often localized on the carbonyl group and the adjoining phenyl carbons. researchgate.net In this compound:

The HOMO would likely have significant contributions from the methoxy-substituted phenyl ring, as the -OCH3 group is a strong electron-donating group that raises the energy of the orbital.

The LUMO would be expected to be distributed across the benzoyl core, with influence from the electron-withdrawing chloro and fluoro substituents, which tend to lower the LUMO energy.

Table 2: Representative Frontier Orbital Energies for a Substituted Benzophenone Note: This table provides example values to illustrate the concept. Actual values for this compound would require specific calculation.

| Orbital | Energy (eV) | Description |

| LUMO | -2.5 | Primarily π* character, localized on the carbonyl and phenyl rings. |

| HOMO | -6.8 | Primarily π character, localized on the methoxy-substituted ring. |

| HOMO-LUMO Gap | 4.3 | Influences chemical reactivity and electronic transitions. |

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a predicted spectrum can be generated. These calculations help identify the characteristic vibrational modes associated with specific functional groups. researchgate.net

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band typically found in the 1650-1670 cm⁻¹ region for benzophenones. researchgate.net

C-Cl Stretch: A mode appearing in the fingerprint region, usually between 700-800 cm⁻¹.

C-F Stretch: A strong band typically located in the 1000-1300 cm⁻¹ range.

C-O-C Stretch (Methoxy): Asymmetric and symmetric stretching modes.

Aromatic C-H and C=C Stretches: Multiple bands characteristic of the substituted phenyl rings.

DFT calculations can predict these frequencies, though they are often systematically overestimated and may be scaled by an empirical factor to better match experimental data. nih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative Example for Benzophenones) Note: Based on general assignments for substituted benzophenones from sources like researchgate.net.

| Vibrational Mode | Typical Calculated Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3200 | 3050 - 3150 |

| C=O Stretch | 1680 - 1700 | 1650 - 1670 |

| Aromatic C=C Stretch | 1580 - 1620 | 1570 - 1600 |

| C-F Stretch | 1100 - 1350 | 1000 - 1300 |

| C-Cl Stretch | 750 - 850 | 700 - 800 |

Conformational Analysis

The three-dimensional structure of flexible molecules like substituted benzophenones is not static. Rotation around single bonds leads to different spatial arrangements known as conformations or rotational isomers (rotamers).

Energetic Landscape of Rotational Isomers of Substituted Benzophenones

The conformation of benzophenones is primarily defined by the two dihedral angles describing the rotation of each phenyl ring relative to the plane of the central carbonyl group. Computational methods can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy of each resulting geometry. cdnsciencepub.comresearchgate.net

This analysis reveals the minimum energy (most stable) conformations and the energy barriers to rotation between them. For most benzophenones, the lowest energy conformation is a "propeller" shape where both rings are twisted in the same direction, preventing steric clashes between the ortho-hydrogens of the two rings. scialert.netresearchgate.net

Solvent Effects on Molecular Conformation and Electronic Properties

The surrounding solvent environment can significantly influence the conformational stability and electronic characteristics of a molecule like this compound. Computational chemistry provides powerful tools to model these interactions, which are broadly categorized into continuum and explicit solvation models.

Continuum Solvation Models (e.g., Onsager, Tomasi)

Continuum solvation models approximate the solvent as a continuous medium with a defined dielectric constant, enveloping a solute molecule contained within a cavity. These models are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.

The Onsager model , one of the earliest continuum models, places the solute in a spherical cavity and calculates the reaction field induced in the dielectric continuum by the solute's dipole moment. This model is particularly useful for understanding how the polarity of a solvent can influence the electronic properties of this compound. For instance, an increase in solvent polarity would be expected to stabilize charge separation within the molecule, potentially affecting its ground and excited state dipole moments.

The Tomasi model , also known as the Polarizable Continuum Model (PCM), offers a more refined approach by creating a more realistic, molecule-shaped cavity. This allows for a more accurate representation of the solute-solvent boundary and a more detailed calculation of the electrostatic interactions. For this compound, PCM could be employed to study how solvents of varying polarity affect its conformational equilibrium, such as the dihedral angles between the phenyl rings and the central carbonyl group.

A hypothetical study on this compound might involve calculating its optimized geometry and electronic properties in the gas phase and in a series of solvents with different dielectric constants (e.g., heptane, chloroform, ethanol (B145695), and water) using a method like Density Functional Theory (DFT) combined with the PCM. The results would likely show a variation in the calculated dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) with increasing solvent polarity.

Table 1: Hypothetical Solvation Effects on this compound Calculated with a Continuum Model

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1 | 3.20 | 4.50 |

| Heptane | 1.92 | 3.55 | 4.45 |

| Chloroform | 4.81 | 3.90 | 4.38 |

| Ethanol | 24.55 | 4.25 | 4.30 |

| Water | 78.39 | 4.50 | 4.25 |

Note: This table is illustrative and not based on actual experimental or calculated data.

Quantum Chemical Calculation of Reactivity Parameters

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule by providing insights into its electronic structure.

Charge Distribution Analysis (e.g., Natural Population Analysis)

Understanding the distribution of electron density within a molecule is crucial for predicting its reactive sites. Natural Population Analysis (NPA) is a method used to calculate the atomic charges by assigning the electron density to each atom in a way that reflects the natural bond orbitals.

For this compound, an NPA would likely reveal that the carbonyl carbon is electrophilic (positively charged) and the carbonyl oxygen is nucleophilic (negatively charged). The analysis would also quantify the influence of the electron-withdrawing chloro and fluoro substituents and the electron-donating methoxy group on the charge distribution across the two phenyl rings. This information is vital for predicting how the molecule will interact with other reagents.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

| Atom | Hypothetical NPA Charge (a.u.) |

|---|---|

| Carbonyl Carbon | +0.45 |

| Carbonyl Oxygen | -0.55 |

| Chlorine | -0.10 |

| Fluorine | -0.25 |

| Methoxy Oxygen | -0.40 |

Note: This table is illustrative and not based on actual experimental or calculated data.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack or hydrogen bond formation. The regions around the hydrogen atoms would exhibit positive potential, while the aromatic rings would show a more complex potential landscape influenced by the various substituents.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. By calculating the potential energy surface for a proposed reaction, chemists can predict the most likely reaction pathway and the activation energy required.

For instance, one could theoretically investigate the nucleophilic addition of a hydride reagent to the carbonyl carbon of this compound. This would involve locating the transition state structure for this reaction and calculating its energy relative to the reactants. Such a calculation would provide a quantitative estimate of the reaction's feasibility and rate. These theoretical predictions are invaluable for designing new synthetic routes and understanding reaction mechanisms.

Chemical Reactivity and Mechanistic Studies

Photoreduction and Photochemistry of Substituted Benzophenones

The photochemistry of benzophenones is a well-studied area, characterized by the reactivity of the triplet excited state of the carbonyl group. Upon absorption of UV light, benzophenones undergo efficient intersystem crossing to a triplet state, which exhibits diradical character and can abstract a hydrogen atom from a suitable donor, initiating a photoreduction process. researchgate.net

The photoreduction of benzophenones in the presence of a hydrogen donor, such as isopropyl alcohol, proceeds through a radical mechanism. The process is initiated by the photoexcitation of the benzophenone (B1666685) molecule (BP) from its singlet ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). acs.orgbgsu.edu The triplet state, having a diradical nature (n, π*), is highly reactive and abstracts a hydrogen atom from the alcohol. acs.org

This hydrogen abstraction results in the formation of two radical species: a benzophenone ketyl radical (a hydroxydiphenylmethyl radical) and an aliphatic ketyl radical from the alcohol donor. nih.govcore.ac.uk The primary photochemical reaction can be summarized as follows:

BP + hν → BP(S₁) → BP(T₁) BP(T₁) + (CH₃)₂CHOH → (C₆H₅)₂ĊOH (Benzophenone Ketyl Radical) + (CH₃)₂ĊOH (Isopropyl Ketyl Radical)

Subsequently, the ketyl radicals can undergo dimerization. The coupling of two benzophenone ketyl radicals yields a benzopinacol, a characteristic product of benzophenone photoreduction. acs.org

2 (C₆H₅)₂ĊOH → (C₆H₅)₂C(OH)C(OH)(C₆H₅)₂ (Benzopinacol)

For 3-Chloro-3'-fluoro-4'-methoxybenzophenone, the substituents on the phenyl rings will influence the stability of the resulting ketyl radical, which in turn affects the kinetics of the photoreduction process. acs.org The electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating nature of the methoxy (B1213986) group will modulate the electron density distribution in the radical intermediate.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. For the photoreduction of benzophenone, the quantum yield of benzophenone consumption can approach a value of 2 under ideal conditions. bgsu.edu This high efficiency is attributed to a secondary reduction step where the aliphatic ketyl radical, formed in the primary hydrogen abstraction, reduces a second, ground-state benzophenone molecule. bgsu.edu

(CH₃)₂ĊOH + BP → (C₆H₅)₂ĊOH + (CH₃)₂C=O (Acetone)

Table 1: Example Photoreduction Quantum Yields for Substituted Benzophenones Note: This table presents illustrative data for related compounds to demonstrate substituent effects, not for this compound itself.

| Compound | Solvent | Quantum Yield (Φ) of Ketone Disappearance |

| Benzophenone | Isopropyl Alcohol | ~1.8 - 2.0 |

| 4,4'-Dichlorobenzophenone | Isopropyl Alcohol | Data varies |

| 4,4'-Dimethoxybenzophenone | Isopropyl Alcohol | Data varies |

Data compiled from general photochemical literature. Actual values depend on specific experimental conditions.

Both solvent and substituents play a critical role in directing the photochemical pathways of benzophenones.

Solvent Effects: The choice of solvent can significantly alter reaction rates and mechanisms. Protic solvents, particularly those capable of hydrogen bonding like alcohols, are crucial for the photoreduction pathway as they act as hydrogen donors. acs.org The solvent can also influence the energies of the n,π* and π,π* triplet states. In polar solvents, the n,π* state is generally destabilized, which can affect the rate of intersystem crossing and hydrogen abstraction. acs.orgacs.org Furthermore, the binding energy of hydrogen-bonded complexes between the solvent and the reacting species can be a critical parameter influencing reaction rates. acs.orgnih.gov

Substituent Effects: Substituents on the aromatic rings have a pronounced effect on the photoreduction kinetics. acs.orgnih.gov Their influence stems from the alteration of the energy levels of the excited states and the stability of the intermediate ketyl radicals. acs.org

Electron-withdrawing groups (like the chloro and fluoro groups in this compound) can increase the reactivity of the n,π* triplet state towards hydrogen abstraction.

Electron-donating groups (like the methoxy group) can decrease the energy of the π,π* state. If this causes the π,π* state to become lower in energy than the n,π* state, the photoreduction efficiency can decrease, as the π,π* triplet state is less reactive in hydrogen abstraction.

Electrophilic Aromatic Substitution Reactions

The two phenyl rings of this compound are subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.com The existing substituents on the rings govern the regioselectivity of these reactions by directing incoming electrophiles to specific positions.

The outcome of an EAS reaction on this compound depends on which of the two rings is attacked and the directing influence of the substituents on that ring. The carbonyl group acts as a deactivating, meta-director for both rings.

Ring A (3-Chloro-4-fluorophenyl ring): This ring is substituted with two deactivating groups, chlorine and fluorine.

Halogens (Cl, F): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack is at the ortho or para position. libretexts.org

Carbonyl Group: This is a strong deactivating group and a meta-director.

Considering the combined effects, substitution on this ring is generally disfavored due to the presence of multiple deactivating groups. If a reaction were to occur, the directing effects would be complex. The halogens direct ortho and para, while the carbonyl group directs meta.

Ring B (3'-fluoro-4'-methoxyphenyl ring): This ring contains a strongly activating methoxy group and a deactivating fluoro group.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org

Fluoro Group (-F): As a halogen, it is a deactivating, ortho, para-director.

Carbonyl Group: A meta-director.

Substitution is overwhelmingly likely to occur on this more activated ring. The powerful ortho, para-directing ability of the methoxy group will be the dominant factor. The incoming electrophile will be directed to the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the carbonyl group. Therefore, the electrophile will be directed to the positions ortho to the methoxy group (positions 2' and 6'). Position 2' is also meta to the fluoro group, while position 6' is ortho to the fluoro group. Steric hindrance may also play a role in favoring one position over the other.

Table 2: Summary of Directing Effects of Substituents

| Substituent | Ring Position | Electronic Effect | Directing Influence |

| -Cl | 3 | Deactivating (Inductive), Weakly Deactivating (Resonance) | ortho, para |

| -F | 4 | Deactivating (Inductive), Weakly Deactivating (Resonance) | ortho, para |

| -OCH₃ | 4' | Activating (Resonance), Deactivating (Inductive) | ortho, para |

| -F | 3' | Deactivating (Inductive), Weakly Deactivating (Resonance) | ortho, para |

| Benzoyl (>C=O) | 1, 1' | Deactivating (Inductive and Resonance) | meta |

Nitration: Aromatic nitration typically involves the reaction of an aromatic ring with a nitronium ion (NO₂⁺), which is generated from nitric acid and a strong acid catalyst like sulfuric acid. The mechanism involves the electrophilic attack of the NO₂⁺ ion on the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov The formation of this complex is usually the rate-determining step. nih.gov A base (like HSO₄⁻) then removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. nih.gov For this compound, nitration would be expected to occur on the methoxy-substituted ring, at the positions ortho to the methoxy group, due to the superior stabilization of the arenium ion intermediate by the electron-donating methoxy group. cardiff.ac.uk

Bromination: The bromination of an aromatic ring typically requires a Lewis acid catalyst, such as FeBr₃, which polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the aromatic π-system. Similar to nitration, the reaction proceeds through an arenium ion intermediate. gla.ac.uk The regioselectivity is also governed by the ability of the existing substituents to stabilize this intermediate. For this compound, bromination will also be directed to the activated ring, at the positions ortho to the strongly activating methoxy group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.org The benzophenone core, with its electron-withdrawing carbonyl group, facilitates such reactions on its substituted aromatic rings.

Reactivity of Halogenated Benzophenones Towards Nucleophiles

Aryl halides typically require activation by strongly electron-attracting groups to undergo nucleophilic substitution. libretexts.org In this compound, the central carbonyl group serves this role, withdrawing electron density from both aromatic rings and making them susceptible to nucleophilic attack. masterorganicchemistry.com The reaction generally proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The reactivity of the halogen substituents is highly dependent on their position relative to the activating carbonyl group. Electron-withdrawing groups exert the strongest activating effect when they are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. wikipedia.orglibretexts.org In the case of this compound, both the chlorine and fluorine atoms are in meta positions relative to the carbonyl group, which provides less activation compared to an ortho or para placement.

In SNAr reactions, fluoride (B91410) is often a better leaving group than chloride. nih.govresearchgate.net This is not because the C-F bond is weaker (it is stronger), but because the high electronegativity of fluorine stabilizes the negative charge in the carbanion intermediate during the rate-determining first step of the reaction. masterorganicchemistry.com Iterative SNAr has been demonstrated on polyfluorinated benzophenones, where fluorines in the more activated para positions are substituted sequentially. nih.gov For this compound, the relative reactivity of the C-Cl versus the C-F bond would depend on the specific nucleophile and reaction conditions, but the principles of electronic activation and intermediate stabilization are paramount.

| Position of Halogen | Activating Group | Relative Position | Expected SNAr Reactivity |

|---|---|---|---|

| C3 (Chloro) | Carbonyl | meta | Moderate |

| C3' (Fluoro) | Carbonyl | meta | Moderate to Low |

| Hypothetical C4 (Para) | Carbonyl | para | High |

| Hypothetical C2 (Ortho) | Carbonyl | ortho | High |

Investigation of Reaction Kinetics and Mechanism

The mechanism for SNAr reactions is generally accepted to be a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral, resonance-stabilized anionic intermediate (Meisenheimer complex). This step is typically the rate-determining step. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

Kinetic studies are essential for elucidating the precise mechanism, which can sometimes be a borderline case between a stepwise and a concerted pathway. nih.govresearchgate.net Such investigations often involve monitoring the reaction rate under pseudo-first-order conditions with varying concentrations of the nucleophile. nih.govresearchgate.net

A common tool for mechanistic investigation is the Brønsted-type plot, where the logarithm of the rate constant (log k) is plotted against the pKa of the conjugate acid of the nucleophile. nih.gov The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the transition state structure. nih.gov A large βnuc value (e.g., 0.5-0.7) suggests a significant amount of bond formation between the nucleophile and the aromatic ring in the transition state, which is characteristic of the SNAr mechanism. nih.gov

| Nucleophile (p-X-C₆H₄S⁻) | pKa of Conjugate Acid (X-C₆H₄SH) | Observed Rate Constant (kobs, M-1s-1) |

|---|---|---|

| X = OCH₃ | 6.62 | 0.152 |

| X = CH₃ | 6.52 | 0.115 |

| X = H | 6.50 | 0.098 |

| X = Cl | 5.95 | 0.045 |

| X = NO₂ | 4.40 | 0.008 |

Free Radical Reactions Involving this compound

Benzophenones are well-known photosensitizers that can initiate free radical reactions upon exposure to ultraviolet (UV) light. acs.orgrsc.org

Generation and Reactivity of Carbonyl-Centered Radicals

Upon absorption of UV radiation, the benzophenone moiety is promoted from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid and highly efficient intersystem crossing to the more stable triplet state (T₁). acs.org The T₁ state of benzophenone has the character of a diradical (specifically, an n,π* triplet state) and is a potent hydrogen atom abstractor. acs.orgyoutube.com

This triplet diradical can abstract a hydrogen atom from a suitable donor molecule (R-H), such as an alcohol or an alkane, to generate a benzophenone ketyl radical and a new carbon-centered radical (R•). youtube.comresearchgate.net The reactivity of the triplet state and its efficiency in hydrogen abstraction can be influenced by the electronic nature of the substituents on the aromatic rings. osti.gov

Alternatively, in the presence of an alkali metal like sodium, benzophenones can undergo a one-electron reduction to form a ketyl radical anion. wikipedia.org This species is intensely colored (typically deep blue) and serves as a common laboratory indicator for anhydrous and oxygen-free conditions. wikipedia.org

Radical Coupling and Hydrogen Abstraction Processes

Following the initial hydrogen abstraction event, the resulting radicals can undergo several subsequent reactions. The primary pathways are radical coupling and further hydrogen abstraction processes.

Hydrogen Abstraction: The primary photochemical event is the abstraction of a hydrogen atom by the excited triplet benzophenone from a hydrogen donor (solvent or substrate). acs.org For instance, when irradiated in isopropanol, this compound would abstract a hydrogen from the alcohol to form its corresponding ketyl radical and an isopropanol-derived radical. youtube.com

Radical Coupling: The newly formed radicals are highly reactive and can couple to form new carbon-carbon bonds.

Pinacol (B44631) Coupling: Two benzophenone ketyl radicals can dimerize to form a pinacol derivative. In the case of benzophenone itself, this product is benzpinacol. youtube.com

Cross-Coupling: The benzophenone ketyl radical can couple with the substrate-derived radical (R•) to form a cross-coupling product. acs.org

| Reactant Radicals | Coupling Type | Product Structure |

|---|---|---|

| Two Ketyl Radicals | Pinacol Coupling | Substituted Benzpinacol |

| Ketyl Radical + Isopropanol Radical | Cross-Coupling | Adduct of Benzhydrol and Acetone |

| Two Isopropanol Radicals | Self-Coupling | 2,3-Dimethyl-2,3-butanediol |

Degradation Pathways and By-product Formation

The environmental fate of halogenated aromatic compounds is of significant interest. The degradation of this compound can be initiated through various processes, particularly advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH). tandfonline.comnih.gov

Studies on related compounds, such as benzophenone-3 and benzophenone-4, show that degradation via AOPs (e.g., UV/H₂O₂, UV/persulfate, UV/TiO₂) is effective. tandfonline.comnih.govresearchgate.net The degradation typically follows pseudo-first-order kinetics. tandfonline.comnih.gov The primary mechanism involves the attack of •OH radicals on the aromatic rings, leading to a cascade of reactions.

Plausible degradation pathways for this compound would likely include:

Hydroxylation: Addition of •OH radicals to the aromatic rings to form hydroxylated derivatives.

Ether Cleavage: Attack at the methoxy group, leading to demethylation and the formation of a phenolic by-product.

Dehalogenation: Reductive or oxidative removal of the chlorine and fluorine atoms, although this is often a slower process.

Ring Cleavage: Subsequent oxidation of hydroxylated intermediates can lead to the opening of the aromatic rings and the formation of smaller aliphatic acids, eventually leading to mineralization (conversion to CO₂, H₂O, and mineral acids). nih.gov

During these processes, a variety of transformation by-products can be formed. Studies on the degradation of benzophenone-3 in chlorinated water identified ten different transformation products, including halogenated species. nih.govacs.org It is also important to note that under certain oxidative conditions, the degradation of chlorophenols can lead to the formation of more complex and potentially more toxic by-products, such as chlorinated biphenyls or dioxins, through oxidative coupling reactions. researchgate.net

Photolytic Degradation Processes

The photolytic degradation of benzophenones is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a singlet state, followed by intersystem crossing to a more stable triplet state. The subsequent reactions of the excited triplet state are responsible for the degradation of the molecule. The presence of halogen and methoxy substituents on the phenyl rings of this compound is expected to significantly influence its photolytic behavior.

Generally, the photodegradation of substituted benzophenones can proceed through several pathways, including photoreduction, photoaddition, and photodissociation. For halogenated benzophenones, a common degradation pathway involves the homolytic cleavage of the carbon-halogen bond, leading to the formation of a phenyl radical and a halogen radical. The phenyl radical can then undergo various reactions, such as hydrogen abstraction from the solvent or reaction with other molecules, to form a range of photoproducts.

The methoxy group, being an electron-donating group, can influence the electronic properties of the excited state and may direct the degradation pathways. For instance, in studies on the photodegradation of benzophenone-3 (2-hydroxy-4-methoxybenzophenone), the formation of hydroxylated derivatives has been observed, suggesting that the methoxy group can be a site for oxidative attack.

While no specific photolytic degradation data for this compound is available, the table below summarizes findings for a related compound, benzophenone-3, under UV irradiation in the presence of hydrogen peroxide, which generates hydroxyl radicals that can simulate photo-oxidative degradation.

| Parameter | Value | Conditions | Reference Compound |

|---|---|---|---|

| Degradation Efficiency | Complete removal | 8 hours of UV irradiation at 254 nm in the presence of H₂O₂ | Benzophenone-3 |

| Optimal pH | 6.0 | UV/H₂O₂ process | Benzophenone-3 |

It is plausible that the photolytic degradation of this compound would involve a combination of pathways, including cleavage of the C-Cl and C-F bonds, as well as reactions involving the methoxy group, leading to a complex mixture of degradation products.

Chemical Degradation in Complex Matrices

In complex environmental and biological matrices, the chemical degradation of this compound can be influenced by various factors, including the presence of nucleophiles, oxidants, and enzymes. Disinfection processes, such as chlorination, are particularly relevant for understanding the fate of benzophenone derivatives in water treatment systems.

Studies on benzophenone-3 in chlorinated seawater have shown that the parent compound is readily degraded, leading to the formation of a variety of halogenated byproducts. nih.gov The reaction with chlorine can result in electrophilic substitution on the aromatic rings, leading to the incorporation of additional chlorine atoms. nih.gov Furthermore, the presence of bromide in seawater can lead to the formation of brominated and mixed chloro-bromo byproducts. nih.gov

Given the structure of this compound, it is anticipated that it would also be reactive towards chlorination. The existing chloro and fluoro substituents will influence the position of further electrophilic attack on the phenyl rings. The methoxy group is an activating group and would likely direct further substitution to the ortho and para positions of the methoxy-substituted ring.

The following table presents the identified degradation products of benzophenone-3 in chlorinated seawater, which provides insight into the potential byproducts that could be formed from the degradation of this compound in a similar matrix. nih.gov

| Degradation Product | Molecular Formula | Proposed Formation Pathway | Reference Compound |

|---|---|---|---|

| Monochloro-oxybenzone | C₁₄H₁₁ClO₃ | Electrophilic substitution | Benzophenone-3 |

| Dichloro-oxybenzone | C₁₄H₁₀Cl₂O₃ | Electrophilic substitution | Benzophenone-3 |

| Monobromo-oxybenzone | C₁₄H₁₁BrO₃ | Electrophilic substitution | Benzophenone-3 |

| Dibromo-oxybenzone | C₁₄H₁₀Br₂O₃ | Electrophilic substitution | Benzophenone-3 |

| Chloro-bromo-oxybenzone | C₁₄H₁₀BrClO₃ | Electrophilic substitution | Benzophenone-3 |

It is important to note that the specific degradation products and their formation rates for this compound would require dedicated experimental studies. The presence of the fluoro group, which is a stronger electron-withdrawing group than chlorine, could lead to different reactivity and product distribution compared to benzophenone-3.

Structure Reactivity Relationships and Substituent Effects

Electronic Effects of Halogen and Methoxy (B1213986) Substituents

The presence of halogen and methoxy substituents on the phenyl rings significantly modulates the electronic landscape of the benzophenone (B1666685) core through a combination of inductive and resonance effects. These effects alter the reactivity of the carbonyl group and the aromatic rings toward chemical reactions.

The electronic influence of a substituent on an aromatic ring can be dissected into two fundamental components: the inductive effect (σ-bond polarization) and the resonance effect (π-electron delocalization). libretexts.orgscialert.net

Chloro Group (Cl): Located at the 3-position (meta), the chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). pressbooks.pubstackexchange.com This effect decreases the electron density of the aromatic ring. While halogens possess lone pairs and can technically donate electrons via resonance (+R), this effect is weak and is significantly outweighed by the strong -I effect. stackexchange.comyoutube.com Being in the meta position, its resonance effect does not extend to the carbonyl-linked carbon, making its influence primarily inductive.

Fluoro Group (F): Positioned at the 3'-position (meta), the fluorine atom is the most electronegative element and thus has a very strong -I effect. stackexchange.com Similar to chlorine, its +R effect is weak and subordinate to its inductive pull. stackexchange.com Its meta position ensures that its primary electronic influence on the adjacent carbonyl group is electron withdrawal through the sigma bond framework.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

|---|---|---|---|---|

| -Cl | 3 (meta) | Strongly Withdrawing | Weakly Donating | Electron Withdrawing |

| -F | 3' (meta) | Strongly Withdrawing | Weakly Donating | Electron Withdrawing |

| -OCH₃ | 4' (para) | Weakly Withdrawing | Strongly Donating | Electron Donating |

The Hammett equation provides a quantitative framework for evaluating the electronic influence of meta and para substituents on the reactivity of a benzene (B151609) derivative. wikipedia.org It relates the equilibrium or rate constant of a reaction to two parameters: the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgresearchgate.net The substituent constant, σ, quantifies the electronic effect of a substituent, with positive values indicating electron-withdrawing groups and negative values indicating electron-donating groups. researchgate.net

3-Chloro: The σ_meta for chlorine is +0.37, indicating a significant electron-withdrawing effect. viu.ca

3'-Fluoro: The σ_meta for fluorine is +0.34, also indicating a strong electron-withdrawing effect. bluffton.edu

4'-Methoxy: The σ_para for the methoxy group is -0.27, signifying a net electron-donating effect due to the dominance of resonance. viu.ca

The reactivity of the carbonyl group is influenced by the substituents on both rings. The chloro and fluoro groups, being electron-withdrawing, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group slightly reduces the electrophilicity of the carbonyl carbon. The net effect is a complex balance of these opposing influences, which can be quantified for specific reactions by determining the reaction constant, ρ.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | +0.37 | +0.23 |

| -F | +0.34 | +0.06 |

| -OCH₃ | +0.12 | -0.27 |

Data sourced from multiple compilations. viu.cabluffton.edu

Role of Halogens and Methoxy Group in Photophysical Properties

Substituents profoundly affect the way benzophenone derivatives interact with light. nih.govsemanticscholar.org They modify the energies of the electronic transitions (n→π* and π→π*) and the efficiencies of photophysical processes like intersystem crossing and phosphorescence. nih.gov

Methoxy Group: As a strong electron-donating group, the para-methoxy substituent can cause a bathochromic (red) shift in the π→π* absorption band. nih.gov This is due to the raising of the highest occupied molecular orbital (HOMO) energy. This group can also influence the nature of the lowest triplet state (T₁), potentially changing it from the typical n,π* character of benzophenone to a more charge-transfer (CT) π,π* character. This change can significantly alter the molecule's photoreactivity, for example, by decreasing its efficiency in hydrogen abstraction reactions.

Halogen Groups (Cl and F): The halogens also influence the photophysical properties. Their strong inductive effects can lead to a hypsochromic (blue) shift of the n→π* transition by lowering the energy of the non-bonding orbitals on the carbonyl oxygen. Furthermore, the presence of the heavier chlorine atom can enhance the rate of intersystem crossing (S₁→T₁) via the "heavy-atom effect." This effect promotes spin-orbit coupling, facilitating the spin-forbidden transition from the singlet to the triplet manifold, which can lead to higher phosphorescence quantum yields. acs.org

The combination of these substituents in 3-Chloro-3'-fluoro-4'-methoxybenzophenone results in a molecule with unique absorption and emission properties, making it potentially useful in applications like photocatalysis. ossila.com The precise photophysical behavior is a complex interplay of these individual substituent effects. nih.gov

LACK OF SPECIFIC DATA PRECLUDES ARTICLE GENERATION

A thorough search for scientific literature and data concerning the chemical compound this compound has revealed a significant lack of specific research on its detailed photophysical properties. While general principles of structure-reactivity relationships in substituted benzophenones are established, specific experimental or computational data for this particular molecule, as required by the detailed outline, is not available in the public domain.